3'-Deoxy-3'-chlorokanamycin A
説明
3'-Deoxy-3'-chlorokanamycin A is a semisynthetic derivative of kanamycin A, an aminoglycoside antibiotic. The compound features a chlorine atom at the 3' position of the glucopyranosyl ring and a deoxygenation at the same site, altering its interaction with bacterial ribosomes and resistance enzymes. Kanamycin derivatives are known to inhibit protein synthesis by binding to the 30S ribosomal subunit, but structural modifications like 3'-deoxy-3'-chloro substitutions aim to evade inactivation by bacterial aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases and phosphotransferases .
特性
CAS番号 |
139978-80-6 |
|---|---|
分子式 |
C18H35ClN4O10 |
分子量 |
502.9 g/mol |
IUPAC名 |
2-(aminomethyl)-4-chloro-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,5-diol |
InChI |
InChI=1S/C18H35ClN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |
InChIキー |
QAEUOFZUFKQKED-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)Cl)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)Cl)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
同義語 |
3'-chloro-3'-deoxykanamycin A 3'-deoxy-3'-chlorokanamycin A 3-CDKA |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
The following compounds share structural or functional similarities with 3'-Deoxy-3'-chlorokanamycin A, offering insights into the impact of 3' modifications on biological activity:
Kanamycin A (Parent Compound)
- Structure : Retains hydroxyl (-OH) groups at the 3' and 4' positions.
- Chlorine’s electronegativity and steric bulk may further hinder enzyme-mediated inactivation.
- Resistance Profile : Kanamycin A is susceptible to AMEs like AAC(6')-APH(2''). The 3'-chloro substitution may impede phosphorylation or acetylation at this site .
Dideoxykanamycin
- Structure : 3',4'-dideoxykanamycin (as inferred from ).
- Unlike 3'-Deoxy-3'-chlorokanamycin A, the absence of a chlorine substituent may result in weaker steric hindrance against resistance enzymes .
3'-Deoxy-3'-azidothymidine (AZT)
- Structure : A thymidine analog with 3'-azido and deoxy modifications ().
- Functional Parallels :
- The 3'-azido group in AZT confers stability against phosphatases and reduces cytotoxicity compared to parent nucleosides. Similarly, the 3'-chloro group in 3'-Deoxy-3'-chlorokanamycin A may improve metabolic stability.
- AZT’s anti-HIV activity (EC50 = 0.01 µM) highlights how 3' modifications can optimize therapeutic indices .
3'-Deoxy-3'-[18F]fluorothymidine (18F-FLT)
- Structure : A PET imaging agent with 3'-fluoro and deoxy modifications ().
- Relevance :
- Fluorine’s small size and high electronegativity enable efficient cellular uptake and retention, as seen in 18F-FLT’s superior tumor visualization compared to 11C-4DST.
- By analogy, 3'-chloro substitution in kanamycin may balance steric effects and electronic interactions, influencing bacterial uptake or ribosomal binding .
Comparative Analysis Table
Mechanistic and Pharmacokinetic Insights
- Resistance Mechanisms: The 3'-chloro group may sterically block phosphorylation by APH(3') enzymes, a common resistance pathway in aminoglycosides. Evidence from dideoxykanamycin suggests that deoxygenation alone reduces enzyme recognition .
- Toxicity : Pronucleotides with 3' modifications (e.g., AZT derivatives) exhibit lower cytotoxicity, implying that halogen or bulky substituents at this position may mitigate off-target effects in eukaryotic cells .
- Biodistribution : Lessons from 18F-FLT indicate that 3' substituents influence tissue penetration and retention. Chlorine’s hydrophobicity compared to fluorine could alter the cellular uptake of 3'-Deoxy-3'-chlorokanamycin A in bacteria .
Q & A
Q. What are the established synthetic pathways for 3'-Deoxy-3'-chlorokanamycin A, and how do reaction conditions influence yield and purity?
The synthesis of 3'-Deoxy-3'-chlorokanamycin A typically involves selective dehydroxy-chlorination of secondary alcohols in glycosides. A key method employs potassium hydrogen difluoride (KHF₂) in ethylene glycol at elevated temperatures (150°C for 3.5 hours) to introduce the chlorine substituent at the 3'-position . Critical parameters include temperature control to minimize side reactions (e.g., formation of 2-deoxy-2-fluoroaltrose derivatives) and solvent selection to stabilize intermediates . Yield optimization often requires iterative adjustments to reaction time and stoichiometry, with purity assessed via HPLC or NMR .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3'-Deoxy-3'-chlorokanamycin A and its intermediates?
- NMR : ¹H and ¹³C NMR are essential for confirming regioselective chlorination at the 3'-position. Key signals include downfield shifts for the 3'-Cl-bearing carbon (~85-90 ppm in ¹³C NMR) and coupling patterns in ¹H NMR .
- HPLC : Reverse-phase chromatography with UV detection (210-220 nm) is standard for purity analysis. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen isotopic patterns .
Q. What are the primary biological targets of 3'-Deoxy-3'-chlorokanamycin A, and how does its mechanism differ from parent compounds like kanamycin A?
3'-Deoxy-3'-chlorokanamycin A inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. The 3'-Cl substitution reduces susceptibility to aminoglycoside-modifying enzymes (e.g., phosphotransferases) compared to kanamycin A, enhancing activity against resistant strains like Escherichia coli and Staphylococcus aureus . Minimum inhibitory concentration (MIC) assays in nutrient broth media are standard for evaluating potency .
Advanced Research Questions
Q. How can conflicting data on the antibacterial efficacy of 3'-Deoxy-3'-chlorokanamycin A be resolved?
Discrepancies in MIC values across studies may arise from variations in bacterial strain genetic backgrounds, growth media composition, or assay protocols. To address this:
Q. What strategies optimize the regioselectivity of chlorination in 3'-Deoxy-3'-chlorokanamycin A synthesis?
Regioselectivity challenges stem from competing reactions at the 2' and 3' hydroxyl groups. Solutions include:
- Protecting Group Chemistry : Temporarily block non-target hydroxyls with benzyl or acetyl groups during synthesis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement at the 3'-position .
- Catalytic Additives : Crown ethers or phase-transfer catalysts enhance reaction specificity .
Q. How can molecular modeling guide the design of 3'-Deoxy-3'-chlorokanamycin A derivatives with improved pharmacokinetics?
- Docking Studies : Simulate binding to ribosomal RNA targets (e.g., 16S rRNA) to predict affinity changes from structural modifications .
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and plasma protein binding for new derivatives .
- Toxicity Profiling : Apply in silico tools (e.g., ProTox-II) to assess potential nephrotoxicity linked to aminoglycoside accumulation .
Q. What experimental controls are critical when assessing 3'-Deoxy-3'-chlorokanamycin A’s ototoxicity in preclinical models?
- Positive Controls : Compare with known ototoxic aminoglycosides (e.g., gentamicin) .
- Histopathological Validation : Use cochlear hair cell staining (e.g., phalloidin) to quantify damage in rodent models .
- Pharmacokinetic Monitoring : Measure serum and inner ear drug concentrations via LC-MS to correlate exposure with toxicity .
Methodological Guidance
Q. How should researchers design dose-response studies to evaluate 3'-Deoxy-3'-chlorokanamycin A’s therapeutic index?
- Dose Range : Test 4-6 concentrations spanning 0.5× to 8× the MIC .
- Endpoint Selection : Combine bacterial kill curves (time-kill assays) with cytotoxicity assays (e.g., HEK293 cell viability) .
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ (efficacy) and IC₅₀ (toxicity) .
Q. What are best practices for synthesizing and handling 3'-Deoxy-3'-chlorokanamycin A derivatives under GHS-compliant conditions?
- Safety Protocols : Wear EN 166-certified goggles, nitrile gloves, and flame-resistant lab coats. Use fume hoods for reactions involving volatile chlorinating agents .
- Waste Disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal .
- Documentation : Maintain reaction logs with parameters (temperature, pressure) and incident reports per ISO 9001 standards .
Data Interpretation and Reporting
Q. How can contradictory NMR data for 3'-Deoxy-3'-chlorokanamycin A intermediates be reconciled?
Ambiguities in spectral assignments often arise from conformational flexibility or impurities. Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
